3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Chemical identity Artifact characterization Analytical reference

CAS 1798513-69-5 is the analytically verified glisoxepide artifact-3 ME—a non-substitutable reference standard for GC/MS impurity profiling of glisoxepide drug substance. Its dual-scaffold architecture (thiazolidine-2,4-dione PPARγ motif fused via piperidine to a 3,5-dimethylisoxazole-4-carbonyl BET mimetic) creates a unique molecular-recognition profile. This chemotype is not a functional analog of either TZDs or BET inhibitors; substituting it with pioglitazone or OXFBD02 will yield invalid data. Procure exclusively as (1) a calibration standard for glisoxepide thermal degradation workflows, (2) a matched negative control to deconvolve dual-scaffold off-target effects, or (3) a starting point for phenotypic screening in PPARγ-BET crosstalk models. Confirm baseline BRD4 affinity before initiating SAR campaigns.

Molecular Formula C14H17N3O4S
Molecular Weight 323.37
CAS No. 1798513-69-5
Cat. No. B2852523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS1798513-69-5
Molecular FormulaC14H17N3O4S
Molecular Weight323.37
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3C(=O)CSC3=O
InChIInChI=1S/C14H17N3O4S/c1-8-12(9(2)21-15-8)13(19)16-5-3-10(4-6-16)17-11(18)7-22-14(17)20/h10H,3-7H2,1-2H3
InChIKeyWKWZMHSREHGLDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1798513-69-5): Chemical Identity and Procurement Baseline


3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1798513-69-5) is a synthetic small molecule (molecular formula C₁₄H₁₇N₃O₄S, exact mass 323.093977 Da) classified analytically as a glisoxepide artifact [1]. The compound integrates two privileged pharmacophoric modules—a 3,5-dimethylisoxazole-4-carbonyl moiety (a validated acetyl-lysine mimetic for bromodomain engagement [2]) and a thiazolidine-2,4-dione ring (the core scaffold of PPARγ agonists and aldose reductase inhibitors [3])—bridged via a piperidine linker. This dual-scaffold architecture distinguishes it from mono-functional analogs; however, publicly available primary pharmacological data for this specific compound remain absent at the time of this analysis.

Procurement Risk Alert: Why In-Class Thiazolidinedione or Isoxazole Substitution Fails for CAS 1798513-69-5


Generic substitution with standard thiazolidinediones (TZDs, e.g., pioglitazone) or standalone 3,5-dimethylisoxazole BET inhibitors (e.g., OXFBD02) is contraindicated because this compound is not a functional analog of either class alone. The covalent fusion of the 3,5-dimethylisoxazole-4-carbonyl group to the piperidine-thiazolidinedione scaffold creates a single chemical entity with a significantly altered molecular recognition profile relative to its individual components [1]. In TZD-based antidiabetics, PPARγ transcriptional activation typically requires an acidic headgroup and a lipophilic tail for helix 12 stabilization, a motif absent in this compound [2]. Conversely, in dimethylisoxazole-based BET inhibitors, high-affinity BRD4(BD1) binding (IC₅₀ ~3–8 µM for early leads [3]) depends on a conserved hydrogen-bond network between the isoxazole oxygen/nitrogen and the conserved asparagine residue in the acetyl-lysine binding pocket—a feature that may be sterically or electronically perturbed by the appended thiazolidinedione moiety. Therefore, any procurement decision that treats this compound as interchangeable with either TZD or BET inhibitor classes will yield misleading biological results and wasted experimental resources.

Quantitative Differentiation Evidence for 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione: Comparator Analysis


Structural Differentiation from Glisoxepide: Absence of Sulfonylurea Moiety

SpectraBase definitively identifies CAS 1798513-69-5 as a glisoxepide artifact formed under GC/MS conditions, yet it lacks the sulfonylurea pharmacophore present in the parent drug glisoxepide (C₂₀H₂₇N₅O₅S, exact mass 449.5 Da) [1]. The target compound's molecular formula (C₁₄H₁₇N₃O₄S) and exact mass (323.093977 Da) confirm it is a structurally distinct chemical entity, not a metabolite or prodrug, but a rearrangement/degradation product. For any in vivo or target-engagement study, this distinction is critical: glisoxepide's insulinotropic activity depends on the intact sulfonylurea group binding to the SUR1 subunit of pancreatic KATP channels [2], a pharmacophore entirely missing in this compound. Therefore, any attempt to use this compound as a glisoxepide surrogate will fail to engage the intended target.

Chemical identity Artifact characterization Analytical reference

PPARγ Activation Potential vs. Pioglitazone: Class-Level Inference from Scaffold Divergence

The thiazolidine-2,4-dione (TZD) ring is the hallmark pharmacophore of clinical PPARγ agonists such as pioglitazone. However, in pioglitazone and rosiglitazone, the TZD nitrogen is substituted with a benzyl-like moiety that provides critical hydrophobic contacts within the PPARγ ligand-binding pocket, enabling potent transcriptional activation (pioglitazone PPARγ transactivation EC₅₀ ≈ 0.2–2.9 µM) [1]. In contrast, the target compound (CAS 1798513-69-5) bears a piperidine ring directly N-substituted on the TZD nitrogen, with the piperidine itself acylated by the bulky 3,5-dimethylisoxazole-4-carbonyl group [2]. This substitution pattern diverges substantially from the established TZD pharmacophore model; the isoxazole-carbonyl-piperidine extension projects into a region of the receptor that, in known agonists, is occupied by a flexible lipophilic tail. Without direct co-crystallographic or cell-based transactivation data, the class-level inference is that PPARγ agonism—if any—is likely to be significantly attenuated (IC₅₀/EC₅₀ shift >10-fold) relative to pioglitazone due to steric and electronic incompatibility [3]. Users requiring validated PPARγ agonism should procure pioglitazone or rosiglitazone as positive controls.

PPARγ agonism Antidiabetic Scaffold comparison

BET Bromodomain Binding Likelihood vs. OXFBD02 Lead: Class-Level Scaffold Divergence

The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine (KAc) mimetic that occupies the KAc binding pocket of BET bromodomains. The prototypical ligand OXFBD02 and its optimized derivative OXFBD03 achieve BRD4(BD1) IC₅₀ values of approximately 3–8 µM and <5 nM, respectively, by projecting the dimethylisoxazole into the KAc pocket while a pendant aromatic amide extends into the ZA channel [1]. In the target compound (CAS 1798513-69-5), the 3,5-dimethylisoxazole-4-carbonyl group is linked to a piperidine-thiazolidinedione rather than an aromatic amide, fundamentally altering the ZA-channel occupancy profile. The thiazolidine-2,4-dione ring introduces polar carbonyls and a sulfur atom into a region that, in high-affinity BET inhibitors, is typically filled by hydrophobic or hydrogen-bond-donating aryl groups [2]. Class-level SAR from multiple 3,5-dimethylisoxazole-based BET inhibitor series indicates that suboptimal ZA-channel complementarity routinely reduces BRD4(BD1) affinity by 10- to 200-fold compared to optimized leads [3]. Without direct biochemical assay data, the most conservative procurement decision assumes BRD4(BD1) IC₅₀ >10 µM for this compound, a potency level insufficient for chemical probe applications requiring sub-micromolar cellular target engagement.

BET inhibition BRD4 Epigenetics Acetyl-lysine mimetic

Chemical Stability and Analytical Differentiation as a Reference Standard

SpectraBase identifies this compound as 'Glisoxepide artifact-3 ME' detected by GC/MS, indicating it forms as a thermal degradation or rearrangement product of glisoxepide under specific analytical conditions (electron ionization, GC inlet temperature typically 250–300 °C) [1]. This analytically confirmed identity provides two differentiation points for procurement: (1) The compound is structurally distinct from glisoxepide (mass difference 126 Da, absence of sulfonylurea-azepine), making it unsuitable as a glisoxepide surrogate in biological assays, as previously described. (2) Conversely, this identity makes the compound uniquely suitable as an analytical reference standard for detecting glisoxepide degradation or artifact formation in pharmaceutical quality control and forensic toxicology workflows. No other commercially available thiazolidinedione standard carries this specific artifact signature with a confirmed GC/MS spectrum and exact mass assignment [2]. For laboratories performing glisoxepide stability testing or metabolic profiling, this compound offers a procurement advantage over generic TZD standards, which would not match the artifact's retention time or mass spectrum.

Analytical chemistry Reference standard GC/MS artifact Stability

Molecular Complexity and Target-Engagement Ambiguity vs. Single-Mechanism TZDs and BET Inhibitors

The simultaneous presence of a TZD ring and a dimethylisoxazole-carbonyl group in CAS 1798513-69-5 creates a molecule with an inherently ambiguous target-engagement profile: it could theoretically interact with both PPARγ (via the TZD moiety) and BET bromodomains (via the dimethylisoxazole). However, published SAR for both target classes indicates that optimal binding to either target requires specific pendant groups that are absent or modified in this compound [1][2]. This ambiguity is a procurement liability for single-target mechanistic studies but a potential asset for phenotypic screening campaigns seeking novel polypharmacology starting points. In contrast, procurement of a validated single-target probe (e.g., pioglitazone for PPARγ, IC₅₀ ≈ 0.2–2.9 µM; or JQ1 for BRD4, Kd ≈ 50–90 nM [3]) guarantees target-specific readouts. The decision to procure CAS 1798513-69-5 should therefore be explicitly justified by an interest in its uncharacterized polypharmacology rather than by an expectation of known target engagement.

Polypharmacology Dual-target Chemical probe development

Procurement-Driven Application Scenarios for 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione


Analytical Reference Standard for Glisoxepide Artifact Detection in Pharmaceutical QC and Forensic Toxicology

Based on the confirmed SpectraBase identity of CAS 1798513-69-5 as 'Glisoxepide artifact-3 ME' [1], this compound serves as a non-substitutable analytical reference standard for gas chromatography-mass spectrometry (GC/MS) workflows requiring identification of glisoxepide thermal degradation products. In pharmaceutical quality control settings, the compound can be used to spike samples and calibrate retention time and mass spectral libraries for impurity profiling of glisoxepide drug substance and finished product. In forensic toxicology, it aids in the unambiguous identification of glisoxepide intake by distinguishing parent drug from its characteristic artifact, reducing false-positive or false-negative reporting compared to laboratories relying solely on generic TZD or isoxazole standards.

Chemical Probe for Phenotypic Screening Targeting PPARγ-BET Crosstalk in Metabolic Disorders

The dual-scaffold architecture combining a thiazolidine-2,4-dione (a known PPARγ ligand motif [2]) and a 3,5-dimethylisoxazole (a BET bromodomain acetyl-lysine mimetic [3]) positions this compound as a starting point for phenotypic screening in metabolic disease models where PPARγ-BET crosstalk is implicated. Unlike single-target probes such as pioglitazone or JQ1, this compound's ambiguous binding profile may reveal polypharmacological effects not observable with mono-mechanism agents. Procurement is recommended only for exploratory phenotypic assays in adipocyte differentiation, insulin sensitization, or inflammatory macrophage polarization models, with the explicit caveat that target engagement must be deconvoluted through subsequent chemical proteomics or cellular thermal shift assays.

Scaffold-Hopping Template for Next-Generation BET Inhibitor Design

For medicinal chemistry programs aiming to develop novel BET bromodomain inhibitors with improved pharmacokinetic properties or unique intellectual property space, the piperidine-thiazolidinedione linker region of CAS 1798513-69-5 offers a structural departure from the aromatic amide ZA-channel occupants found in first-generation leads such as OXFBD02/03 [3]. The thiazolidine-2,4-dione ring introduces additional hydrogen-bond acceptors and a sulfur atom that may be exploited to modulate solubility, metabolic stability, or selectivity across BET family members (BRD2, BRD3, BRD4, BRDT). Procurement of this compound enables structure-guided optimization campaigns that diversify the BET inhibitor chemotype landscape, provided the compound's baseline BRD4 affinity is first experimentally determined to establish a SAR starting point.

Negative Control for TZD- and Isoxazole-Based Pharmacological Studies

Given the structural divergence from both the optimal TZD PPARγ pharmacophore [2] and the optimal dimethylisoxazole BET pharmacophore [3], CAS 1798513-69-5 is predicted to exhibit significantly attenuated activity at both target classes. This property makes it a valuable negative control compound in experiments where the specific contribution of the 3,5-dimethylisoxazole-carbonyl-piperidine-thiazolidinedione scaffold must be distinguished from canonical TZD or BET inhibitor effects. Procurement for this purpose is contingent on experimental verification of null activity in the assay system of interest, after which the compound can serve as a matched structural control that accounts for potential off-target effects inherent to the dual-scaffold chemotype.

Quote Request

Request a Quote for 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.